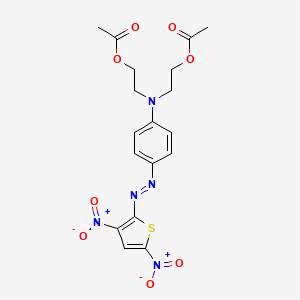

C.I. Disperse blue 284

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

210758-02-4 |

|---|---|

Molecular Formula |

C18H19N5O8S |

Molecular Weight |

465.4 g/mol |

IUPAC Name |

2-[N-(2-acetyloxyethyl)-4-[(3,5-dinitrothiophen-2-yl)diazenyl]anilino]ethyl acetate |

InChI |

InChI=1S/C18H19N5O8S/c1-12(24)30-9-7-21(8-10-31-13(2)25)15-5-3-14(4-6-15)19-20-18-16(22(26)27)11-17(32-18)23(28)29/h3-6,11H,7-10H2,1-2H3 |

InChI Key |

YPNBSXJSFUWYMV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

C.I. Disperse Blue 284 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of C.I. Disperse Blue 284, a significant monoazo disperse dye. The information is curated for professionals in research and development.

Chemical Identity and Structure

This compound is a synthetic dye belonging to the single azo class.[1] Its primary identification details are summarized below.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Disperse Blue CR, Dispersol Blue R-PC, Terasil Blue W 2RS, Blue 284 |

| CAS Number | 71872-43-0 |

| Molecular Formula | C₁₇H₁₉N₅O₆S |

| Molecular Weight | 421.43 g/mol [1] |

| Chemical Structure | Azo dye based on a 2-amino-5-nitrothiazole (B118965) diazo component and an N,N-di(2-acetoxyethyl)benzeneamine coupling component.[1] |

Physicochemical Properties

Table 1: Summary of Physicochemical Properties

| Property | Value | Reference |

| Appearance | Dark blue powder | [2] |

| Solubility in Water | Insoluble | [2] |

| Solubility in Organic Solvents | Soluble in acetone (B3395972) and ethanol | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| UV-Vis Absorption Maximum (λmax) | Data not available |

Synthesis

The synthesis of this compound involves a two-step diazotization and coupling reaction.[1][3]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general procedure for the synthesis of related azo dyes.

Materials:

-

2-amino-5-nitrothiazole

-

N,N-di(2-acetoxyethyl)benzeneamine (N,N-diacetoxyethyl aniline)[3]

-

Sodium nitrite (B80452)

-

Concentrated sulfuric acid

-

Ice

-

Water

-

Filtration apparatus

-

Drying oven

Procedure:

-

Diazotization: 2-amino-5-nitrothiazole is diazotized using nitrosylsulfuric acid. This is typically prepared by dissolving sodium nitrite in concentrated sulfuric acid at a low temperature (0-5 °C). The 2-amino-5-nitrothiazole is then added portionwise to this solution, maintaining the low temperature to prevent decomposition of the diazonium salt.

-

Coupling: The resulting diazonium salt solution is then slowly added to a solution of the coupling component, N,N-di(2-acetoxyethyl)benzeneamine, which is dissolved in an appropriate acidic medium. The reaction mixture is stirred at a low temperature until the coupling reaction is complete.

-

Isolation and Purification: The precipitated dye is collected by filtration, washed with water to remove any unreacted starting materials and acids, and then dried.[3] Grinding of the dried product may be performed to achieve a fine powder.[3]

Diagram 1: Synthesis Workflow of this compound

Caption: A flowchart illustrating the synthesis of this compound.

Applications in Textile Dyeing

This compound is primarily used for dyeing hydrophobic synthetic fibers, most notably polyester (B1180765) and its blends, providing a brilliant blue color with good fastness properties.[1][3]

Experimental Protocol: High-Temperature Dyeing of Polyester with this compound

This protocol outlines a general high-temperature exhaust dyeing method.

Materials:

-

Polyester fabric

-

This compound

-

Dispersing agent

-

Acetic acid (to adjust pH)

-

High-temperature dyeing apparatus

Procedure:

-

Dye Bath Preparation: A dye bath is prepared with water, a dispersing agent, and this compound. The dye is first pasted with a small amount of the dispersing agent and cold water before being added to the main bath to ensure proper dispersion.

-

pH Adjustment: The pH of the dye bath is adjusted to a weakly acidic range (typically 4.5-5.5) using acetic acid.

-

Dyeing Process: The polyester fabric is introduced into the dye bath at room temperature. The temperature is then gradually raised to 120-130°C under pressure. This high temperature is necessary to swell the polyester fibers, allowing the disperse dye molecules to penetrate the fiber structure. The dyeing is continued at this temperature for 30-60 minutes.

-

Cooling and Rinsing: After dyeing, the bath is slowly cooled to avoid shocking the fabric, which can cause creasing. The dyed fabric is then rinsed thoroughly with hot and then cold water.

-

Reduction Clearing: A post-treatment, known as reduction clearing, is often performed to remove any unfixed dye from the fiber surface and improve wash fastness. This involves treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide.

-

Final Rinse and Drying: The fabric is given a final rinse and then dried.

Diagram 2: Experimental Workflow for Polyester Dyeing

Caption: A schematic of the high-temperature exhaust dyeing process for polyester.

Safety and Handling

As with all chemical compounds, this compound should be handled with care. It is recommended to use appropriate personal protective equipment, including gloves and safety glasses, to avoid contact with skin and eyes.[2] Handling should be carried out in a well-ventilated area to prevent the inhalation of dust.[4] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional guidance and laboratory safety protocols.

References

An In-depth Technical Guide to the Synthesis of C.I. Disperse Blue 284

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Disperse Blue 284 is a monoazo disperse dye recognized for its bright blue hue, primarily utilized in the dyeing and printing of polyester (B1180765) fibers. This technical guide provides a comprehensive overview of its synthesis pathway, detailing the necessary precursors, experimental protocols, and key reaction parameters. The synthesis is a two-step process involving the diazotization of 2-amino-5-nitrothiazole (B118965), followed by an azo coupling reaction with N,N-di(2-acetoxyethyl)aniline. This document outlines the synthetic procedures for the key intermediates and the final dye, supported by quantitative data and visual representations of the chemical processes to facilitate a deeper understanding for researchers and professionals in organic synthesis and dye chemistry.

Introduction

Disperse dyes are a class of water-insoluble colorants primarily used for dyeing hydrophobic synthetic fibers such as polyester, nylon, and cellulose (B213188) acetate. This compound, with the chemical formula C₁₇H₁₉N₅O₆S and CAS number 71872-43-0, is a prominent member of this class, valued for its vibrant color and good fastness properties on polyester.[1][2] The synthesis of this dye is a classic example of azo coupling, a fundamental reaction in color chemistry. This guide will provide a detailed exposition of the synthesis of this compound, starting from the preparation of its key intermediates.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a two-stage process. The first stage involves the preparation of the diazonium salt of 2-amino-5-nitrothiazole. The second stage is the coupling of this diazonium salt with the coupling component, N,N-di(2-acetoxyethyl)aniline, to form the final azo dye.

Experimental Protocols

Synthesis of Intermediate 1: N,N-bis(2-hydroxyethyl)aniline

N,N-bis(2-hydroxyethyl)aniline is a key precursor for the coupling component. It can be synthesized by the reaction of aniline with ethylene oxide.[3]

Reaction:

C₆H₅NH₂ + 2(C₂H₄O) → C₆H₅N(CH₂CH₂OH)₂

Procedure:

-

In a suitable reactor, heat aniline to 140-150°C.

-

Introduce ethylene oxide into the reactor over a period of 6-8 hours while maintaining the temperature.

-

After the addition is complete, maintain the reaction mixture at the same temperature for an additional 30-60 minutes to ensure the reaction goes to completion.

-

The resulting product is N,N-bis(2-hydroxyethyl)aniline.

| Parameter | Value |

| Aniline | 1.0 eq |

| Ethylene Oxide | 2.2 eq |

| Reaction Temperature | 140-150°C |

| Reaction Time | 6.5-9 hours |

| Expected Yield | ~98% [4] |

Synthesis of Intermediate 2: N,N-di(2-acetoxyethyl)aniline (Coupling Component)

The coupling component is synthesized by the acetylation of N,N-bis(2-hydroxyethyl)aniline using acetic anhydride.

Reaction:

C₆H₅N(CH₂CH₂OH)₂ + 2(CH₃CO)₂O → C₆H₅N(CH₂CH₂OCOCH₃)₂ + 2CH₃COOH

Procedure:

-

To a solution of N,N-bis(2-hydroxyethyl)aniline (1.0 eq) in a suitable solvent such as glacial acetic acid, add acetic anhydride (2.2 eq).

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product.

-

The solid product is collected by filtration, washed with cold water, and dried.

| Parameter | Value |

| N,N-bis(2-hydroxyethyl)aniline | 1.0 eq |

| Acetic Anhydride | 2.2 eq |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | Room Temperature |

| Expected Yield | High |

Synthesis of this compound

The final dye is synthesized through the diazotization of 2-amino-5-nitrothiazole and subsequent azo coupling with N,N-di(2-acetoxyethyl)aniline.[1][2]

Step 1: Diazotization of 2-amino-5-nitrothiazole

Reaction:

C₃H₃N₃O₂S + NaNO₂ + 2H₂SO₄ → [C₃H₂N₄O₂S]⁺HSO₄⁻ + NaHSO₄ + 2H₂O

Procedure:

-

Prepare a solution of nitrosylsulfuric acid by dissolving sodium nitrite (B80452) (1.1 eq) in concentrated sulfuric acid at a temperature maintained below 10°C.

-

Cool the nitrosylsulfuric acid solution to 0-5°C.

-

Slowly add 2-amino-5-nitrothiazole (1.0 eq) to the cooled nitrosylsulfuric acid solution while maintaining the temperature between 0-5°C.

-

Stir the reaction mixture at 0-5°C for 2-3 hours to ensure complete diazotization.

Step 2: Azo Coupling

Reaction:

[C₃H₂N₄O₂S]⁺HSO₄⁻ + C₁₄H₁₉NO₄ → C₁₇H₁₉N₅O₆S + H₂SO₄

Procedure:

-

Dissolve N,N-di(2-acetoxyethyl)aniline (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Cool the solution of the coupling component to 0-5°C.

-

Slowly add the diazonium salt solution from Step 1 to the cooled solution of the coupling component with vigorous stirring. Maintain the temperature at 0-5°C.

-

After the addition is complete, continue stirring the reaction mixture for several hours at 0-5°C.

-

The precipitated dye is collected by filtration, washed with cold water until the washings are neutral, and then dried.

| Parameter | Value |

| 2-amino-5-nitrothiazole | 1.0 eq |

| Sodium Nitrite | 1.1 eq |

| Sulfuric Acid | Excess |

| N,N-di(2-acetoxyethyl)aniline | 1.0 eq |

| Coupling Solvent | Glacial Acetic Acid |

| Reaction Temperature | 0-5°C |

| Reported Color | Bright Blue [1][2] |

Experimental Workflow Visualization

Characterization Data

While detailed quantitative data on yield and purity for the synthesis of this compound are not extensively reported in publicly available literature, the following represents typical characterization data for disperse dyes.

| Property | Description |

| Appearance | Dark blue powder[5] |

| Molecular Formula | C₁₇H₁₉N₅O₆S[1] |

| Molecular Weight | 421.43 g/mol [1] |

| Solubility | Insoluble in water; soluble in organic solvents like acetone (B3395972) and ethanol[5] |

Spectroscopic data would be essential for the structural confirmation and purity assessment of the synthesized dye. Researchers should perform the following analyses:

-

UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent, which is indicative of the dye's color.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as N=N (azo), NO₂ (nitro), C=O (ester), and S-C (thiazole).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the positions of substituents on the aromatic and heterocyclic rings.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.

Conclusion

The synthesis of this compound is a well-established process rooted in the principles of diazo-coupling chemistry. This guide has provided a detailed technical overview of the synthetic pathway, including the preparation of key intermediates and the final dye molecule. The experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers in the fields of dye chemistry, organic synthesis, and materials science. Further research could focus on optimizing reaction conditions to improve yields and purity, as well as exploring the application of this dye in novel materials and technologies.

References

A Technical Guide to the Photophysical and Photochemical Properties of Disperse Blue 284

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 284 (C.I. 615055) is a monoazo disperse dye characterized by a 5-nitrothiazolyl azo group coupled to an N,N-di(2-acetoxyethyl)aniline moiety. Its chemical formula is C₁₇H₁₉N₅O₆S, and its CAS number is 71872-43-0.[1][2] Primarily utilized in the textile industry, it imparts a bright blue hue to hydrophobic fibers like polyester (B1180765).[1][2] Understanding the photophysical and photochemical properties of such dyes is crucial for predicting their performance, stability, and potential environmental fate. While specific quantitative photophysical data for Disperse Blue 284 is scarce in publicly available literature, this guide provides a comprehensive overview based on existing information and data from structurally related azo dyes. This document also outlines detailed experimental protocols for the characterization of its key photophysical and photochemical parameters.

Chemical Structure

Name: Disperse Blue 284 CAS Number: 71872-43-0 Molecular Formula: C₁₇H₁₉N₅O₆S Molecular Weight: 421.43 g/mol Class: Monoazo dye[1]

The synthesis of Disperse Blue 284 involves the diazotization of 2-amino-5-nitrothiazole, which is then coupled with N,N-di(2-acetoxyethyl)benzeneamine.[1][2]

Photophysical Properties

| Property | Value | Solvent/Conditions | Notes and References |

| λ_abs_max (Maximum Absorption Wavelength) | 550 nm | Aqueous medium | From a study on the biodegradation of the dye.[3] |

| Molar Extinction Coefficient (ε) | Not Reported | - | Azo dyes with thiazole (B1198619) moieties can exhibit high molar extinction coefficients, often in the range of 20,000-80,000 M⁻¹cm⁻¹.[2] |

| λ_em_max (Maximum Emission Wavelength) | Not Reported | - | Typically red-shifted from the absorption maximum (Stokes shift). |

| Fluorescence Quantum Yield (Φ_f) | Not Reported | - | Most azo dyes are weakly fluorescent or non-fluorescent due to efficient non-radiative decay pathways. |

| Fluorescence Lifetime (τ_f) | Not Reported | - | Expected to be short, in the nanosecond or sub-nanosecond range, consistent with low fluorescence quantum yields. |

| Phosphorescence | Not Reported | - | Generally not observed at room temperature for azo dyes. |

Photochemical Properties

The photochemical behavior of Disperse Blue 284 is primarily associated with its stability to light and its degradation pathways.

| Property | Value/Information | Conditions | Notes and References |

| Photodegradation | Subject to biodegradation and photocatalytic degradation. | Aqueous suspension with microorganisms or photocatalysts (e.g., TiO₂). | Studies have shown that Klebsiella pneumoniae can decolorize Disperse Blue 284.[3] Azo dyes are known to undergo photodegradation via oxidative and reductive pathways. |

| Photodegradation Quantum Yield (Φ_d) | Not Reported | - | This value would quantify the efficiency of photodegradation upon light absorption. |

| Photostability | Generally considered to have good light fastness for textile applications. | On polyester fabric. | The photostability of azo dyes is highly dependent on the substituents and the surrounding medium. |

Experimental Protocols

The following are detailed methodologies for the determination of the key photophysical and photochemical properties of Disperse Blue 284.

Determination of Molar Absorption Coefficient (ε)

Objective: To determine the molar absorptivity of Disperse Blue 284 at its maximum absorption wavelength (λ_abs_max).

Materials:

-

Disperse Blue 284

-

Spectroscopic grade solvent (e.g., acetone, ethanol, or a suitable solvent in which the dye is soluble and stable)[4]

-

Volumetric flasks

-

Analytical balance

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of Disperse Blue 284 and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 10⁻³ M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations ranging from 10⁻⁶ M to 10⁻⁵ M.

-

UV-Vis Spectroscopy:

-

Record the absorption spectrum of each solution, including a solvent blank, over a relevant wavelength range (e.g., 300-800 nm).

-

Identify the λ_abs_max from the spectra.

-

Record the absorbance at λ_abs_max for each concentration. Ensure the absorbance values are within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Data Analysis:

-

Plot a graph of absorbance at λ_abs_max versus concentration.

-

Perform a linear regression analysis. The slope of the line will be the molar absorption coefficient (ε) according to the Beer-Lambert law (A = εcl), where 'l' is the path length (1 cm).

-

Determination of Fluorescence Quantum Yield (Φ_f)

Objective: To determine the fluorescence quantum yield of Disperse Blue 284 relative to a standard of known quantum yield.

Materials:

-

Disperse Blue 284

-

A suitable fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95).

-

Spectroscopic grade solvent

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both Disperse Blue 284 and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorption Spectra: Record the absorption spectra for all solutions.

-

Fluorescence Spectra:

-

Set the excitation wavelength at a wavelength where both the sample and the standard absorb light.

-

Record the emission spectra of the sample and the standard solutions, ensuring identical experimental conditions (e.g., excitation and emission slit widths).

-

-

Data Analysis:

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the fluorescence quantum yield using the following equation: Φ_f(sample) = Φ_f(standard) * (A_standard / A_sample) * (I_sample / I_standard) * (η_sample² / η_standard²) where A is the absorbance at the excitation wavelength, I is the integrated emission intensity, and η is the refractive index of the solvent.

-

Determination of Photodegradation Quantum Yield (Φ_d)

Objective: To determine the quantum yield of photodegradation of Disperse Blue 284.

Materials:

-

Disperse Blue 284

-

A suitable solvent (e.g., water or an organic solvent)

-

A photochemical reactor with a monochromatic light source of known intensity (e.g., a laser or a lamp with a bandpass filter).

-

A chemical actinometer (e.g., potassium ferrioxalate) to measure the photon flux.

-

UV-Vis spectrophotometer or HPLC.

Procedure:

-

Actinometry: Determine the photon flux of the light source at the irradiation wavelength using a chemical actinometer.

-

Sample Irradiation:

-

Prepare a solution of Disperse Blue 284 of known concentration.

-

Irradiate the solution in the photochemical reactor for a specific period.

-

At regular intervals, take aliquots of the solution and analyze the concentration of the dye using UV-Vis spectroscopy (by monitoring the decrease in absorbance at λ_abs_max) or HPLC.

-

-

Data Analysis:

-

Calculate the rate of degradation of the dye from the concentration versus time data.

-

The photodegradation quantum yield is calculated as: Φ_d = (moles of dye degraded per unit time) / (moles of photons absorbed per unit time)

-

Visualizations

Experimental Workflow for Photophysical Characterization

Caption: Workflow for determining the absorption and fluorescence properties of Disperse Blue 284.

Experimental Workflow for Photochemical Characterization

Caption: Workflow for determining the photodegradation quantum yield of Disperse Blue 284.

Plausible Photodegradation Pathway of a Thiazolyl Azo Dye

Caption: A generalized photodegradation pathway for a thiazolyl azo dye like Disperse Blue 284.

References

In-depth Technical Guide on the Toxicological Data of CAS Number 71872-43-0 (C.I. Disperse Blue 284)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a summary of publicly available information regarding the toxicology of CAS number 71872-43-0. A comprehensive toxicological assessment requires dedicated laboratory studies.

Introduction

CAS number 71872-43-0 is assigned to the chemical substance C.I. Disperse Blue 284.[1][2][3][4] This compound is a synthetic dye belonging to the disperse class of dyes, primarily used in the textile industry for coloring polyester (B1180765) and other synthetic fibers.[1][5] It also finds applications in the production of inkjet inks and as a colorant in plastics.[1] Despite its industrial use, publicly accessible, in-depth toxicological data for this compound is notably scarce. This guide aims to collate the available information and highlight the existing data gaps.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented in Table 1. This information is often a prerequisite for toxicological assessment as it can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a substance.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 71872-43-0 | [1][2][3][4][5][6] |

| Chemical Name | This compound | [4][5][6] |

| Synonyms | Blue 284; Dispersol Blue C-R; Dispersol Blue RPC; Terasil Blue W 2RS | [1][4][5] |

| Molecular Formula | C₁₇H₁₉N₅O₆S | [2][5] |

| Appearance | Dark blue powder | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents such as acetone (B3395972) and ethanol | [1] |

Toxicological Data Summary

A thorough review of publicly available literature and safety data sheets reveals a significant lack of quantitative toxicological data for this compound. The available safety data sheets consistently report "no data available" for most standard toxicological endpoints.[6] This indicates that comprehensive toxicological testing may not have been conducted or the results have not been published in accessible databases.

Table 2: Summary of Available Toxicological Endpoints

| Toxicological Endpoint | Result | Reference |

| Acute Oral Toxicity | No data available | [6] |

| Acute Dermal Toxicity | No data available | [6] |

| Acute Inhalation Toxicity | No data available | [6] |

| Skin Corrosion/Irritation | No data available | [6] |

| Serious Eye Damage/Irritation | No data available | [6] |

| Respiratory or Skin Sensitization | No data available | [6] |

| Germ Cell Mutagenicity | No data available | [6] |

| Carcinogenicity | No data available | [6] |

| Reproductive Toxicity | No data available | [6] |

| Specific Target Organ Toxicity (Single Exposure) | No data available | [6] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | |

| Aspiration Hazard | No data available |

Hazard Identification and Precautionary Measures

Although quantitative data is lacking, general safety precautions are recommended based on the chemical nature of the substance. Handling should be performed in a well-ventilated area.[6] Personal protective equipment, including suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles, should be worn to avoid contact with skin and eyes.[6] It is also advised to avoid the formation of dust and aerosols.[6]

In case of accidental exposure, the following first-aid measures are recommended:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[6]

-

Skin Contact: Take off contaminated clothing and wash the skin with soap and plenty of water.[6]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[6]

Experimental Protocols

Due to the absence of published toxicological studies for this compound, no specific experimental protocols can be detailed. However, a general workflow for assessing the toxicology of a chemical substance is outlined below. This serves as a template for the types of studies that would be required to fill the existing data gaps.

Caption: Generalized workflow for toxicological assessment of a chemical substance.

Signaling Pathways

Information regarding the mechanism of action or potential signaling pathways affected by this compound is not available in the public domain. Toxicological studies would be required to elucidate any such mechanisms. A hypothetical logical diagram illustrating the process of investigating a substance's mechanism of toxicity is provided below.

Caption: Logical workflow for investigating the mechanism of toxicity of a compound.

Conclusion and Future Directions

The currently available data for this compound (CAS 71872-43-0) is insufficient to perform a comprehensive toxicological risk assessment. There is a critical need for empirical data generation across a range of toxicological endpoints, including acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Future research should focus on conducting studies following established international guidelines (e.g., OECD Test Guidelines) to ensure the data is robust and suitable for regulatory evaluation. Understanding the toxicological profile of this widely used industrial dye is essential for ensuring worker safety and environmental protection.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 71872-43-0 CAS MSDS (Disperse Blue 284) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CAS 71872-43-0 | Disperse Blue 284-Standard Group [std-fkm.com]

- 4. Disperse Blue 284 CAS#: 71872-43-0 [amp.chemicalbook.com]

- 5. CAS No.71872-43-0,Disperse Blue 284 Suppliers [lookchem.com]

- 6. echemi.com [echemi.com]

The Solubility of Disperse Blue 284 in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Disperse Blue 284 in various organic solvents. This document is intended to serve as a valuable resource for professionals in research, development, and quality control where the dissolution behavior of this dye is a critical parameter. This guide outlines a detailed experimental protocol for determining solubility and presents a logical workflow for this procedure.

Introduction to Disperse Blue 284

Disperse Blue 284, a synthetic dye belonging to the disperse class, is characterized by its low solubility in water and its affinity for hydrophobic fibers.[1] Its application is prevalent in the textile and printing industries for coloring synthetic materials such as polyester.[1] The molecular structure of Disperse Blue 284 contributes to its solubility profile, favoring dissolution in organic solvents over aqueous media. A thorough understanding of its solubility in different organic solvents is crucial for optimizing dyeing processes, formulating inks, and for various research applications. While specific quantitative solubility data for Disperse Blue 284 is not extensively published in publicly available literature, this guide provides a framework for its determination and application based on the general behavior of similar disperse dyes.

Quantitative Solubility Data

Table 1: Illustrative Solubility of Disperse Blue 284 in Selected Organic Solvents

| Organic Solvent | Chemical Formula | Polarity Index | Illustrative Solubility (g/L) at 25°C |

| Acetone | C₃H₆O | 5.1 | 5.0 - 10.0 |

| Ethanol | C₂H₅OH | 4.3 | 1.0 - 5.0 |

| Methanol | CH₃OH | 5.1 | 0.5 - 2.0 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 2.0 - 7.0 |

| Dichloromethane | CH₂Cl₂ | 3.1 | 1.0 - 5.0 |

| Toluene | C₇H₈ | 2.4 | 0.1 - 1.0 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 10.0 - 20.0 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | > 20.0 |

Note: The polarity index is a relative measure of a solvent's polarity. Higher numbers indicate higher polarity. The illustrative solubility values are estimates and should be confirmed experimentally.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the quantitative determination of Disperse Blue 284 solubility in organic solvents using UV-Visible spectrophotometry. This method is widely applicable, provides reliable results, and is based on the Beer-Lambert Law, which correlates absorbance with concentration.

Spectrophotometric Method

This method involves creating a calibration curve from standard solutions of known concentrations to determine the concentration of a saturated solution.

1. Preparation of Standard Solutions:

-

Accurately weigh a precise amount of Disperse Blue 284 powder.

-

Dissolve the weighed dye in the chosen organic solvent to prepare a stock solution of a known concentration (e.g., 100 mg/L).

-

Prepare a series of standard solutions of lower concentrations (e.g., 1, 2, 5, 10, 15, 20 mg/L) by serial dilution of the stock solution with the same organic solvent.

2. Determination of Maximum Absorbance (λmax):

-

Using a UV-Visible spectrophotometer, scan one of the standard solutions (e.g., 10 mg/L) across a wavelength range (e.g., 400-800 nm) to identify the wavelength of maximum absorbance (λmax). This λmax will be used for all subsequent absorbance measurements.

3. Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration for the standard solutions.

-

Perform a linear regression analysis on the data points. The resulting equation (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept) and the correlation coefficient (R²) should be determined. An R² value close to 1 indicates a good linear fit.

4. Preparation of Saturated Solution:

-

Add an excess amount of Disperse Blue 284 to a known volume of the organic solvent in a sealed, light-protected container.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

After the agitation period, allow the solution to stand undisturbed for several hours to permit the excess, undissolved solid to settle.

5. Measurement of Saturated Solution Absorbance:

-

Carefully withdraw a sample from the clear supernatant of the saturated solution using a syringe.

-

To remove any undissolved micro-particles, filter the sample through a 0.45 µm syringe filter into a clean vial.

-

Accurately dilute the filtered saturated solution with the same organic solvent to an extent that the absorbance falls within the linear range of the previously generated calibration curve. The dilution factor must be precisely recorded.

-

Measure the absorbance of the diluted saturated solution at the λmax.

6. Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted saturated solution.

-

Multiply the calculated concentration by the dilution factor to determine the actual concentration of the saturated solution. This value represents the solubility of Disperse Blue 284 in the specific organic solvent at the designated temperature.

Mandatory Visualization

Caption: Workflow for the Spectrophotometric Determination of Solubility.

References

In-Depth Technical Guide: Characterization of Ceftriaxone

Authored for Researchers, Scientists, and Drug Development Professionals

Initial Note on Molecular Formula: This technical guide focuses on the characterization of the well-established third-generation cephalosporin (B10832234) antibiotic, Ceftriaxone. The user-provided molecular formula, C17H19N5O6S, does not correspond to Ceftriaxone. Based on the context of a therapeutic agent, this guide proceeds with the characterization of Ceftriaxone, which has the molecular formula C18H18N8O7S3.

Executive Summary

Ceftriaxone is a widely utilized beta-lactam antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[3] Beyond its antimicrobial properties, recent research has unveiled its neuroprotective effects through the modulation of glutamate (B1630785) transport signaling pathways. This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, quantitative pharmacological data, and detailed experimental protocols for the characterization of Ceftriaxone.

Physicochemical Properties

Ceftriaxone is a white to yellowish crystalline powder.[4] It is freely soluble in water, sparingly soluble in methanol, and very slightly soluble in ethanol.[4]

| Property | Value | Reference |

| Molecular Formula | C18H18N8O7S3 | |

| Molecular Weight | 554.58 g/mol | |

| IUPAC Name | (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Appearance | White to yellowish crystalline powder | [4] |

| Solubility | Freely soluble in water, sparingly soluble in methanol, very slightly soluble in ethanol. | [4] |

Mechanism of Action

Antimicrobial Action: Inhibition of Peptidoglycan Synthesis

Ceftriaxone's bactericidal activity stems from its ability to inhibit the synthesis of the bacterial cell wall.[3] It specifically targets and acylates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan, a vital component of the bacterial cell wall, is a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides.[5] By binding to PBPs, Ceftriaxone blocks the transpeptidation step, preventing the cross-linking of the peptide chains. This disruption of the cell wall's integrity leads to cell lysis and death.[6]

References

- 1. Ceftriaxone. A review of its antibacterial activity, pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ceftriaxone against gram-negative and gram-positive bacteria: bactericidal and post-antibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Ceftriaxone Induction of Excitatory Amino Acid Transporter-2 Expression and Glutamate Uptake in Primary Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceftriaxone Administration Disrupts Intestinal Homeostasis, Mediating Noninflammatory Proliferation and Dissemination of Commensal Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 6. bio.libretexts.org [bio.libretexts.org]

Unraveling the Potential of Disperse Blue 284 in Biological Staining: A Theoretical and Practical Guide

Disclaimer: Scientific literature extensively documents the use of Disperse Blue 284 in the textile industry; however, its application and mechanism of action in biological staining are not well-established. This guide, therefore, presents a theoretical framework for its potential mechanism based on the known properties of disperse and azo dyes, alongside general protocols for researchers interested in exploring its use as a biological stain. The signaling pathways and experimental details are proposed based on studies of analogous compounds and should be considered hypothetical until validated by direct experimental evidence for Disperse Blue 284.

Introduction to Disperse Blue 284

Disperse Blue 284 is a synthetic dye belonging to the single azo class, characterized by its low water solubility and its use in coloring hydrophobic materials such as polyester (B1180765) fibers.[1][2] Its chemical properties suggest it may act as a lipophilic stain in biological applications, potentially targeting lipid-rich structures within cells. While primarily an industrial colorant, its identity as a multifunctional and potential fluorescent dye opens avenues for its investigation in biological research, particularly for observing and analyzing cellular structures.[3]

Physicochemical Properties of Disperse Blue 284

A summary of the known physicochemical properties of Disperse Blue 284 is presented below. These characteristics are central to hypothesizing its interaction with biological specimens.

| Property | Value / Description | Reference |

| C.I. Name | Disperse Blue 284 | [1] |

| CAS Number | 71872-43-0 | [1] |

| Chemical Class | Single Azo Dye | [2] |

| Molecular Formula | C17H19N5O6S | [2] |

| Appearance | Dark blue powder | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like acetone (B3395972) and ethanol. | [1] |

Hypothetical Mechanism of Action in Biological Staining

Lacking direct studies, the mechanism of action for Disperse Blue 284 in a biological context can be inferred from its "disperse" nature and the behavior of other lipophilic dyes and some anthraquinone (B42736) dyes used in cell biology.

Cellular Penetration and Targeting

Given its hydrophobicity, Disperse Blue 284 is likely to passively diffuse across the plasma membrane of both live and fixed cells. Its accumulation would be favored in nonpolar environments within the cell.

Potential Cellular Targets:

-

Lipid Droplets: These organelles are rich in neutral lipids and are common targets for lipophilic stains.

-

Membranous Structures: The dye could potentially accumulate in the endoplasmic reticulum, Golgi apparatus, and mitochondrial membranes.

-

Hydrophobic Pockets of Proteins: Interaction with proteins containing hydrophobic domains is also a possibility.

-

Nuclear Staining: Some dyes with planar aromatic structures, like certain anthraquinone dyes, can intercalate with DNA. While Disperse Blue 284 is an azo dye, this potential interaction cannot be entirely ruled out without experimental validation.[4][5]

Dye-Tissue Interactions

The staining mechanism would likely be governed by non-covalent interactions, including:

-

Van der Waals forces and Hydrophobic Interactions: These are the primary forces driving the partitioning of the dye from an aqueous or semi-aqueous medium into the lipid-rich domains of the cell.

-

Hydrogen Bonding: The presence of nitrogen and oxygen atoms in its structure allows for potential hydrogen bonding with cellular components.

Caption: Hypothetical pathway of Disperse Blue 284 entering and staining a cell.

Potential Cellular Effects and Signaling

Studies on other disperse dyes, such as Disperse Blue 1 and 124, have demonstrated cytotoxic effects, including impaired cell viability and mitochondrial function.[6] If Disperse Blue 284 were to be used in live-cell imaging, its potential to induce cellular stress must be considered. A hypothetical pathway of such an effect is outlined below.

Caption: Potential cascade of cellular stress induced by a disperse dye.

Experimental Protocols for Investigation

The following are generalized protocols for researchers aiming to characterize Disperse Blue 284 as a biological stain. Optimization is critical.

Preparation of Staining Solution

-

Stock Solution: Prepare a 1-10 mM stock solution of Disperse Blue 284 in a suitable organic solvent such as DMSO or ethanol.

-

Working Solution: Dilute the stock solution in a physiologically compatible buffer (e.g., PBS for fixed cells, or cell culture medium for live cells) to a range of final concentrations for testing (e.g., 100 nM to 10 µM).

General Staining Protocol for Fixed Cells

-

Cell Culture and Fixation: Grow cells on coverslips. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: If targeting intracellular structures, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: Incubate the fixed and permeabilized cells with the Disperse Blue 284 working solution for 15-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS to remove unbound dye.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using fluorescence microscopy with suitable excitation and emission filters (these will need to be determined empirically based on the dye's spectral properties).

General Staining Protocol for Live Cells

-

Cell Culture: Plate cells in a suitable imaging dish (e.g., glass-bottom dish).

-

Staining: Replace the culture medium with a medium containing the desired concentration of Disperse Blue 284.

-

Incubation: Incubate for 15-60 minutes in a cell culture incubator (37°C, 5% CO2).

-

Washing (Optional): The medium may be replaced with fresh, dye-free medium before imaging to reduce background fluorescence.

-

Imaging: Image the live cells immediately using a microscope equipped with an environmental chamber.

Caption: A generalized workflow for testing Disperse Blue 284 as a biological stain.

Data Presentation and Interpretation

As no quantitative data for the biological staining application of Disperse Blue 284 is currently available, the following table outlines the key parameters that would need to be experimentally determined.

| Parameter | Method of Determination | Relevance |

| Optimal Staining Concentration | Concentration titration curve analyzed by fluorescence intensity and cell viability assays. | Balances signal strength with potential cytotoxicity. |

| Excitation/Emission Maxima | Spectrofluorometry of the dye bound to cellular components (e.g., lipids, DNA). | Essential for selecting appropriate microscopy filters and lasers. |

| Photostability | Time-lapse imaging under continuous illumination to measure the rate of photobleaching. | Determines the suitability for long-term imaging experiments. |

| Binding Affinity (Kd) | In vitro binding assays with purified cellular components (e.g., liposomes, DNA). | Quantifies the strength of interaction with potential targets. |

| Cytotoxicity (IC50) | Dose-response experiments using assays like MTT or CellTox Green. | Defines the concentration range suitable for live-cell imaging. |

Conclusion and Future Directions

Disperse Blue 284 presents an unexplored potential as a biological stain, likely acting as a lipophilic probe for cellular membranes and lipid-rich organelles. Its mechanism of action is hypothesized to be driven by hydrophobic interactions, leading to its accumulation in nonpolar cellular environments. However, significant experimental work is required to validate this proposed mechanism and to characterize its spectral properties, specificity, and potential cytotoxicity. Researchers are encouraged to use the provided theoretical framework and general protocols as a starting point for a thorough investigation into the biological applications of this dye. Such studies will be crucial in determining whether Disperse Blue 284 can be a valuable addition to the toolkit of probes available for biological imaging.

References

- 1. Page loading... [wap.guidechem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. "Biomedical Applications and Syntheses of Selected Anthraquinone Dyes" by Richard Sirard [digitalcommons.liberty.edu]

- 5. Exploring the utility of Deep Red Anthraquinone 5 for digital staining of ex vivo confocal micrographs of optically sectioned skin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Environmental Impact and Degradation of Azo Dyes

For Researchers, Scientists, and Drug Development Professionals

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for 60-70% of all dyes used in the textile, food, leather, and pharmaceutical industries.[1] Their widespread use is due to their cost-effective synthesis, stability, and the wide variety of colors they can produce.[2] However, the chemical stability that makes them desirable also renders them persistent environmental pollutants.[3] Inefficient dyeing processes can result in 10-15% of these dyes being released into industrial effluents, posing a significant threat to ecosystems and human health.[4] This guide provides a technical overview of the environmental impact of azo dyes, the mechanisms of their degradation, and the analytical methodologies used to study these processes.

Environmental Impact and Ecotoxicity

The release of azo dyes into the environment has multifaceted consequences, ranging from aesthetic pollution of water bodies to profound ecotoxicological effects. Their complex aromatic structures are resistant to biodegradation, leading to their persistence and potential for bioaccumulation.[5]

Aquatic Ecosystem Disruption

Even at low concentrations, azo dyes are highly visible in water, significantly reducing light penetration.[3] This inhibition of sunlight disrupts the photosynthetic activity of algae and aquatic plants, the primary producers in these ecosystems, which can have cascading effects on the entire food web.[3] Furthermore, the degradation of these dyes consumes dissolved oxygen, increasing the Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD), which can lead to hypoxic conditions detrimental to aquatic life.

Toxicity to Organisms

The primary toxicological concern with azo dyes is not always the parent compound itself, but the aromatic amines formed upon the reductive cleavage of the azo bond (-N=N-).[6] Many of these aromatic amines are known to be mutagenic and carcinogenic.[5][7]

-

Genotoxicity and Carcinogenicity: Aromatic amines can be metabolically activated, for instance by cytochrome P450 enzymes in the liver, to form reactive intermediates like N-hydroxylamines.[8][9] These intermediates can then form adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[8][10][11] Studies have linked occupational exposure to aromatic amines to various cancers, including bladder cancer.[10]

-

Acute and Chronic Toxicity: Azo dyes and their byproducts can exert both acute and chronic toxicity on aquatic organisms. Effects can include reduced growth, neurosensory damage, metabolic stress, and mortality in fish. For freshwater cladocerans like Moina macrocopa, azo dyes have been shown to delay reproduction and reduce the total number of offspring produced.[12]

The following table summarizes the toxicity data for several common azo dyes on various organisms.

Table 1: Ecotoxicity Data for Selected Azo Dyes

| Dye | Organism | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Procion Red MX-5B | Moina macrocopa | 4-day LC50 | 59.0 | [12] |

| Procion Yellow HE-4R | Moina macrocopa | 4-day LC50 | 9.50 | [12] |

| Congo Red | Moina macrocopa | 4-day LC50 | 0.16 | [12] |

| Reactive Red 120 | Artemia salina | 48-hour LC50 | 81.89 | [13] |

| Reactive Blue 19 | Artemia salina | 48-hour LC50 | > 100 | [13] |

| Tartrazine | Zebrafish Embryos | LC50 | 47.10 mM | [6] |

| Sunset Yellow | Zebrafish Embryos | LC50 | 38.93 mM | [6] |

| Amaranth | Zebrafish Embryos | LC50 | 39.86 mM | [6] |

| Allura Red | Zebrafish Embryos | LC50 | 47.42 mM |[6] |

LC50 (Lethal Concentration, 50%) is the concentration of a substance that is fatal to 50% of the test organisms.

Degradation of Azo Dyes

The degradation of azo dyes is challenging due to their stability and xenobiotic nature. Treatment strategies are broadly categorized into biological, physicochemical, and advanced oxidation processes. A key concept in their breakdown is the sequential anaerobic-aerobic treatment.

The Central Mechanism: Reductive Cleavage

The initial and most critical step in the degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). This reaction breaks the chromophore, resulting in decolorization and the formation of generally colorless but potentially hazardous aromatic amines. This process is most efficient under anaerobic (oxygen-deficient) conditions.

Biological Degradation

Bioremediation is an eco-friendly and cost-effective approach that utilizes microorganisms to break down azo dyes.[4]

-

Bacterial Degradation: A wide range of bacteria, including species of Pseudomonas, Bacillus, and Aeromonas, can decolorize azo dyes.[4][14][15] They achieve this by producing enzymes called azoreductases , which catalyze the anaerobic cleavage of the azo bond.[16][17] Following this initial anaerobic step, the resulting aromatic amines can be completely mineralized into CO2, H2O, and inorganic compounds by the same or different microbial communities under aerobic conditions.[4]

-

Fungal Degradation: White-rot fungi are also effective in degrading azo dyes. They secrete powerful, non-specific extracellular enzymes like laccases and peroxidases that can oxidize a broad range of recalcitrant compounds, including both the parent dyes and their aromatic amine intermediates.[18]

The following diagram illustrates the general workflow for the biological degradation of azo dyes.

Caption: Sequential Anaerobic-Aerobic Biodegradation Workflow.

Table 2: Efficiency of Bacterial Strains in Azo Dye Decolorization

| Bacterial Strain | Azo Dye | Initial Conc. (mg/L) | Condition | Decolorization Efficiency (%) | Time (h) | Reference |

|---|---|---|---|---|---|---|

| Pseudomonas putida MTCC 102 | Acid Orange 10 | 250 | Static, 37°C, pH 7 | 90 | 24 | [4] |

| Bacillus cereus MTCC 3105 | Acid Orange 10 | 250 | Static, 37°C, pH 7 | 65 | 24 | [4] |

| Bacillus subtilis NCIM 2063 | Acid Orange 10 | 250 | Static, 37°C, pH 7 | 54 | 24 | [4] |

| Pseudomonas aeruginosa | Blue RR | 500 | - | 95 | 96 | |

| Lysinibacillus fusiformis | Methyl Red | - | 30°C, pH 7 | 96 | 2 | [15] |

| Bacillus subtilis | Various | - | - | 71.8 - 100 | - |[18] |

Physicochemical and Advanced Oxidation Processes (AOPs)

When biological treatment is insufficient, other methods are employed.

-

Physicochemical Methods: These include adsorption on materials like activated carbon, coagulation-flocculation, and membrane filtration. While often effective at color removal, these methods can be expensive and may transfer the pollutant from a liquid phase to a solid phase, creating secondary sludge disposal problems.

-

Advanced Oxidation Processes (AOPs): AOPs are highly efficient methods that rely on the generation of extremely reactive hydroxyl radicals (•OH) to oxidize organic pollutants.[19][20] Common AOPs include:

-

Fenton's Reagent (H₂O₂ + Fe²⁺)

-

Ozonation (O₃)

-

UV/H₂O₂

-

Photocatalysis (e.g., UV/TiO₂)

-

Hydrodynamic Cavitation (HC) combined with ozonation.[21]

-

AOPs can achieve rapid and complete mineralization of azo dyes.[5][22] However, they often involve high operational costs.

Table 3: Efficiency of Advanced Oxidation Processes (AOPs) for Azo Dye Degradation

| AOP Method | Azo Dye | Conditions | Removal Efficiency (%) | Time (min) | Reference |

|---|---|---|---|---|---|

| Ozonation (O₃) | Direct Red 23 (100 mg/L) | pH 9 | 100 (Color) | 15 | [5] |

| O₃/UV | Direct Red 23 (100 mg/L) | pH 9 | 100 (Color) | 15 | [5] |

| Ozonation (O₃) | AR88 (25 mg/L) | pH 6.2 | >95 (Color) | 5 | [22] |

| UV/O₃ | AR88 (25 mg/L) | pH 6.2 | 83 (TOC) | 30 | [22] |

| Photo-Fenton | Acid Orange 8 (1x10⁻⁵ M) | pH 3.0 | >95 (Color) | 60 | [23] |

| HC + O₃ | Direct Blue 71 | - | 99.2 (Color) | 80 |[21] |

TOC (Total Organic Carbon) removal indicates mineralization of the dye.

Genotoxicity and Signaling Pathways

The carcinogenicity of azo dye metabolites is primarily linked to the formation of DNA adducts by aromatic amines. The metabolic activation pathway is a critical area of study.

Metabolic Activation Pathway:

-

Phase I Metabolism: Aromatic amines undergo N-hydroxylation catalyzed by cytochrome P450 enzymes, forming N-hydroxyarylamines.[8][9]

-

Phase II Metabolism: The N-hydroxyarylamines are further activated through O-acetylation or O-sulfonation by N-acetyltransferases (NATs) or sulfotransferases (SULTs).[8]

-

DNA Adduct Formation: This process generates highly reactive arylnitrenium ions, which can covalently bind to DNA bases (primarily guanine (B1146940) and adenine), forming DNA adducts.[8][10]

-

Genotoxic Consequences: These adducts can cause mutations during DNA replication, leading to chromosomal abnormalities and potentially initiating cancer.[11]

Caption: Genotoxicity Pathway of Aromatic Amines.

Key Experimental Protocols

This section details standardized methodologies for assessing azo dye degradation and toxicity.

Protocol: Analysis of Aromatic Amines by HPLC

This protocol is adapted from standard methods for detecting banned aromatic amines from azo colorants.[24][25][26]

Objective: To quantify aromatic amines generated from the reductive cleavage of azo dyes in a sample.

Methodology:

-

Sample Preparation (Reductive Cleavage): a. Weigh a representative sample of the material (e.g., textile). b. Place the sample in a reaction vessel with a citrate (B86180) buffer (pH 6.0). c. Heat the solution to 70°C. d. Add a sodium dithionite (B78146) solution to initiate the reductive cleavage of the azo bonds. e. Maintain the reaction at 70°C for 30 minutes. f. Cool the vessel rapidly in an ice bath to stop the reaction.

-

Extraction: a. Add a suitable organic solvent (e.g., tert-Butyl methyl ether - MTBE). b. Perform liquid-liquid extraction by vigorous shaking or using a supported liquid extraction (SLE) column. c. Collect the organic phase containing the amines. d. Concentrate the extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen.

-

HPLC-DAD Analysis: a. System: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD). b. Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size). c. Mobile Phase A: 0.1% Formic acid in water. d. Mobile Phase B: 0.1% Formic acid in methanol. e. Gradient Elution: A typical gradient runs from a low percentage of B (e.g., 5-10%) to a high percentage (e.g., 95%) over 10-40 minutes to separate amines of varying polarities. f. Flow Rate: 0.5 - 1.0 mL/min. g. Column Temperature: 35-40°C. h. Injection Volume: 10-20 µL. i. Detection: Monitor at multiple wavelengths (e.g., 240 nm, 280 nm, 305 nm) using the DAD to identify and quantify different amines based on their retention times and UV-Vis spectra compared to certified standards.

Caption: Experimental Workflow for Aromatic Amine Analysis.

Protocol: Azoreductase Enzyme Assay

This spectrophotometric assay measures the activity of azoreductase, the key enzyme in bacterial decolorization.[16][17][27][28][29]

Objective: To determine the azoreductase activity in a crude or purified enzyme preparation.

Methodology:

-

Prepare Reaction Mixture: In a 1 mL cuvette, combine the following: a. Potassium phosphate (B84403) buffer (e.g., 25-100 mM, pH 7.0-7.4). b. Azo dye substrate (e.g., 20-25 µM Methyl Red). c. A suitable amount of the enzyme solution (cell-free extract or purified enzyme).

-

Initiate Reaction: Start the reaction by adding an electron donor, typically NADH or NADPH (e.g., to a final concentration of 0.1-1 mM).

-

Spectrophotometric Monitoring: a. Immediately place the cuvette in a UV-Vis spectrophotometer. b. Monitor the decrease in absorbance at the maximum wavelength (λmax) of the dye (e.g., 430 nm for Methyl Red). c. Record the change in absorbance over a set period (e.g., 2-4 minutes) at a constant temperature (e.g., 30°C).

-

Calculate Activity: a. Determine the initial rate of reaction from the linear portion of the absorbance vs. time plot. b. Calculate enzyme activity using the Beer-Lambert law (A = εcl). One unit of activity is typically defined as the amount of enzyme required to decolorize 1 µmol of the dye per minute under the specified conditions.

Protocol: Phytotoxicity Test (Seed Germination)

This assay assesses the toxicity of the dye and its degradation products on terrestrial plants.[3][30][31][32]

Objective: To evaluate and compare the toxicity of untreated azo dye solution with the solution after degradation treatment.

Methodology:

-

Sample Preparation: a. Prepare several concentrations of the untreated azo dye in sterile distilled water. b. Prepare corresponding samples of the dye solution that has undergone degradation treatment. The degraded products can be extracted using a solvent like ethyl acetate, dried, and then redissolved in sterile water.[30] c. Use sterile distilled water as a negative control.

-

Seed Plating: a. Place a sterile filter paper in sterile petri dishes. b. Arrange a set number of healthy, uniform seeds (e.g., 10 seeds of Sorghum vulgare or Vigna radiata) evenly on the filter paper in each dish.

-

Treatment Application: a. Moisten each filter paper with a specific volume (e.g., 5 mL) of the respective test solution (control, untreated dye concentrations, treated dye solution). b. Seal the petri dishes with parafilm to prevent moisture loss.

-

Incubation: Incubate the dishes in the dark or under a controlled light/dark cycle at a constant temperature (e.g., 25°C) for a period of 4-7 days.

-

Data Collection and Analysis: a. After the incubation period, count the number of germinated seeds in each dish to calculate the germination percentage. b. Carefully measure the root and shoot length of each seedling. c. Calculate the Germination Index (GI) and other phytotoxicity metrics to compare the effects of the treated versus untreated samples relative to the control. A significant increase in germination and growth in the treated sample compared to the untreated sample indicates successful detoxification.

Conclusion

Azo dyes are indispensable industrial chemicals whose environmental legacy poses a significant challenge. Their persistence, ecotoxicity, and the carcinogenic nature of their degradation byproducts necessitate effective remediation strategies. A comprehensive understanding of their degradation pathways—primarily the sequential anaerobic reduction and aerobic oxidation—is crucial for developing robust treatment technologies. While biological methods offer a sustainable and cost-effective solution, advanced oxidation processes provide rapid and complete mineralization for more recalcitrant dyes. The continued development of hybrid systems that combine the strengths of these different approaches, guided by precise analytical monitoring, will be key to mitigating the environmental impact of azo dyes and ensuring a safer, cleaner future.

References

- 1. scienceinfo.com [scienceinfo.com]

- 2. dyespigments.net [dyespigments.net]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. ijbbb.org [ijbbb.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]

- 9. storage.imrpress.com [storage.imrpress.com]

- 10. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The role of DNA damage in chemical carcinogenesis of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. ijlret.com [ijlret.com]

- 17. Biodegradation, Decolorization, and Detoxification of Di-Azo Dye Direct Red 81 by Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. jofamericanscience.org [jofamericanscience.org]

- 24. shimadzu.com [shimadzu.com]

- 25. agilent.com [agilent.com]

- 26. namthao.com [namthao.com]

- 27. Biochemical and molecular characterization of an azoreductase from Staphylococcus aureus, a tetrameric NADPH-dependent flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 28. caister.com [caister.com]

- 29. emergentresearch.org [emergentresearch.org]

- 30. ijcmas.com [ijcmas.com]

- 31. researchgate.net [researchgate.net]

- 32. ijcmas.com [ijcmas.com]

Health and Safety Considerations for Disperse Blue 284: A Technical Guide

Disclaimer: This guide summarizes available health and safety information for disperse dyes, with a focus on providing context for Disperse Blue 284. It is intended for researchers, scientists, and drug development professionals. A comprehensive review of publicly available scientific literature and safety data sheets reveals a significant lack of specific toxicological data for Disperse Blue 284. Therefore, this document leverages data from structurally similar disperse dyes to provide insights into potential health and safety considerations. The information presented should be used as a guide for preliminary hazard assessment, and specific testing of Disperse Blue 284 is imperative for a definitive safety profile.

Executive Summary

Disperse Blue 284 is a disperse dye used in the textile industry. While specific toxicological data for this compound is limited, the broader class of disperse dyes, particularly other blue-colored dyes, has been studied for various health effects. The primary concerns associated with disperse dyes include skin sensitization, with some evidence of genotoxic potential for certain members of this class. This guide provides an overview of the available data on related disperse dyes, details standard experimental protocols for assessing key toxicological endpoints, and outlines the regulatory context.

Toxicological Profile of Related Disperse Dyes

Due to the absence of specific data for Disperse Blue 284, this section summarizes findings for other relevant disperse blue dyes.

Acute Toxicity

No specific oral, dermal, or inhalation acute toxicity data (e.g., LD50 values) for Disperse Blue 284 was identified in the public domain. For context, the oral LD50 value for Disperse Blue 1 in rats has been reported to be in the range of 1.2 to less than 6.3 g/kg body weight.[1]

Skin and Eye Irritation

Information regarding the skin and eye irritation potential of Disperse Blue 284 is not available. Standard safety data sheets for similar chemicals recommend avoiding contact with skin and eyes and using appropriate personal protective equipment.[2]

Skin Sensitization

Several disperse dyes are known skin sensitizers, capable of causing allergic contact dermatitis.[3] The murine Local Lymph Node Assay (LLNA) is a standard method for evaluating the skin sensitization potential of chemicals. A Stimulation Index (SI) of 3 or greater is generally considered a positive result, indicating that the substance is a skin sensitizer.[4]

Table 1: Skin Sensitization Potential of Various Disperse Dyes Determined by the Local Lymph Node Assay (LLNA)

| Dye Name | Chemical Class | CAS Number | Lowest Concentration Inducing a Significant Increase in Lymph Node Cell Proliferation (%) | Sensitizing Potency |

| Disperse Blue 284 | Single Azo | 71872-43-0 | No Data Available | Unknown |

| Disperse Blue 124 | Azo | 61951-51-7 | 0.003 | Strong |

| Disperse Blue 106 | Anthraquinone | 12223-01-7 | 0.003 | Strong |

| Disperse Red 1 | Azo | 2872-52-8 | 3 | Moderate |

| Disperse Blue 1 | Anthraquinone | 2475-45-8 | 3 | Moderate |

| Disperse Orange 37 | Azo | 13301-61-6 | 10 | Weak |

Data sourced from a biphasic murine LLNA study.[5][6]

Genotoxicity

The genotoxic potential of Disperse Blue 284 has not been reported. The bacterial reverse mutation assay, or Ames test, is a widely used in vitro method to assess the mutagenic potential of chemical compounds. For some disperse dyes, positive results in the Ames test, particularly with metabolic activation, have been observed, indicating a potential for mutagenicity.[7][8][9] For instance, Disperse Blue 1 was found to be mutagenic in Salmonella typhimurium strains TA1535, TA97, and TA98 in liquid preincubation assays.[1]

Experimental Protocols

Detailed experimental protocols for key toxicological assays are crucial for the interpretation of safety data. Below are generalized methodologies for the Local Lymph Node Assay and the Ames test.

Murine Local Lymph Node Assay (LLNA) for Skin Sensitization

The LLNA is an in vivo assay that measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application as an indicator of skin sensitization.[4][10]

Methodology:

-

Animal Model: Typically, CBA/Ca or CBA/J strain mice are used.

-

Dose Selection and Preparation: A minimum of three concentrations of the test substance, along with a vehicle control and a positive control, are prepared in a suitable vehicle (e.g., acetone/olive oil).

-

Application: A defined volume (e.g., 25 µL) of the test substance or vehicle is applied to the dorsal surface of each ear of the mice daily for three consecutive days.

-

Lymphocyte Proliferation Measurement: On day 6, mice are injected intravenously with a radiolabeled DNA precursor, such as ³H-methyl thymidine.

-

Sample Collection and Processing: After a set time (e.g., 5 hours), the mice are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared.

-

Data Analysis: The incorporation of the radiolabel is measured using a β-scintillation counter. The Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive result.[4]

Bacterial Reverse Mutation Assay (Ames Test) for Genotoxicity

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay detects mutations that cause the bacteria to revert to their wild-type state, enabling them to grow on an amino acid-deficient medium.[11]

Methodology:

-

Tester Strains: A set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is selected to detect different types of mutations.

-

Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), which is typically derived from the livers of rats pre-treated with an enzyme-inducing agent. This simulates mammalian metabolism.

-

Exposure: The tester strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix. This is often done using the plate incorporation method, where the bacteria, test substance, and S9 mix (if used) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Data Analysis: The number of revertant colonies on each plate is counted. A substance is generally considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two- to three-fold over the solvent control.[11]

Visualizations

The following diagrams illustrate the workflows of the key experimental protocols described above.

References

- 1. Disperse Blue 1 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Potency and risk assessment of a skin-sensitizing disperse dye using the local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Potent mutagenicity in the Ames test of 2-cyano-4-nitroaniline and 2,6-dicyano-4-nitroaniline, components of disperse dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Final report on the safety assessment of disperse Blue 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ftp.cdc.gov [ftp.cdc.gov]

- 11. bulldog-bio.com [bulldog-bio.com]

Ecotoxicology of C.I. Disperse Blue 284 on Aquatic Life: An In-depth Technical Guide

Disclaimer: There is a significant lack of publicly available ecotoxicological data for the specific substance C.I. Disperse Blue 284. This guide provides a comprehensive overview of the ecotoxicology of disperse dyes, particularly those with similar chemical structures (azo or anthraquinone-based dyes), on aquatic life. The experimental protocols and potential toxicological pathways described are based on established methodologies and data from related compounds. This information is intended to serve as a reference for researchers, scientists, and drug development professionals in the absence of specific data for this compound.

Introduction

This compound is a single azo class dye used in the textile industry for coloring synthetic fibers such as polyester.[1] Like many disperse dyes, it is characterized by low water solubility and is applied as a fine dispersion.[2] These properties, while effective for dyeing, raise environmental concerns regarding the potential impact on aquatic ecosystems when released in industrial effluents. The ecotoxicology of disperse dyes is a critical area of study due to their potential for persistence, bioaccumulation, and toxicity to aquatic organisms.[3][4] This guide synthesizes the current understanding of the potential ecotoxicological effects of dyes like this compound on aquatic life, outlines standard experimental protocols for toxicity assessment, and explores potential mechanisms of action.

Physicochemical Properties and Environmental Fate

The environmental fate of disperse dyes is largely governed by their physicochemical properties. Their low water solubility means they tend to partition from the water column into sediment and suspended organic matter.[3] The lipophilic nature of many disperse dyes, indicated by a high octanol-water partition coefficient (log Kow), suggests a potential for bioaccumulation in the fatty tissues of aquatic organisms.[5]

Table 1: General Physicochemical Properties of Disperse Dyes Relevant to Ecotoxicology

| Property | Typical Range/Value | Implication for Aquatic Ecotoxicology |

| Water Solubility | Low to very low | Partitioning to sediment, reduced bioavailability in the water column, but potential for long-term exposure for benthic organisms. |

| Log Kow | Generally high | High potential for bioaccumulation in aquatic organisms. |

| Molecular Weight | Variable | Can influence the potential for uptake and bioaccumulation. |

| Persistence | Can be high | Resistant to degradation, leading to long-term presence in the environment. |

Aquatic Toxicity

The toxicity of disperse dyes to aquatic organisms can be acute, leading to mortality over a short period, or chronic, causing sublethal effects on growth, reproduction, and behavior over longer exposure durations.[3] The primary routes of exposure for aquatic organisms are through direct contact with contaminated water and sediment, and ingestion of contaminated food sources.

Acute Toxicity

Acute toxicity is typically assessed by determining the concentration of a substance that is lethal to 50% of a test population (LC50) over a defined period, usually 24 to 96 hours. For invertebrates like Daphnia magna, the endpoint is often immobilization (EC50).

Chronic Toxicity

Chronic toxicity studies evaluate the long-term effects of lower concentrations of a substance. Key endpoints include the No Observed Effect Concentration (NOEC), the highest concentration at which no statistically significant adverse effect is observed, and the Lowest Observed Effect Concentration (LOEC), the lowest concentration at which an adverse effect is observed.

Table 2: Representative Quantitative Aquatic Toxicity Data for Disperse Dyes (Examples)

No specific data is available for this compound. The following table is illustrative of the types of data collected for other disperse dyes.

| Test Organism | Dye | Endpoint | Duration | Value (mg/L) | Reference |

| Daphnia magna | Remazol Parrot Green (azo dye) | EC50 | 48 h | 55.32 | [6] |

| Daphnia magna | Remazol Golden Yellow (azo dye) | EC50 | 48 h | 46.84 | [6] |

| Pimephales promelas (Fathead Minnow) | Disperse Blue 291 | LC50 | 96 h | 0.0675 | [7] |

| Daphnia similis | Dermocybin (anthraquinone dye) | EC50 | 48 h | 0.51 | [8] |

| Ceriodaphnia dubia | Dermocybin (anthraquinone dye) | IC10 (Immobilization) | 7 days | 0.13 | [8] |

| Danio rerio (embryos) | Dermocybin (anthraquinone dye) | LC50 | 96 h | 2.44 (extrapolated) | [8] |

Experimental Protocols

Standardized experimental protocols are crucial for ensuring the reliability and comparability of ecotoxicity data. The Organization for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.[9][10]

Acute Toxicity Test with Daphnia magna (OECD Guideline 202)

This test assesses the acute immobilization of Daphnia magna upon exposure to a test substance.

-

Test Organism: Daphnia magna, less than 24 hours old.

-

Test Duration: 48 hours.

-

Test Conditions: Static or semi-static exposure in a defined medium at 20 ± 1°C with a 16-hour light/8-hour dark photoperiod.

-